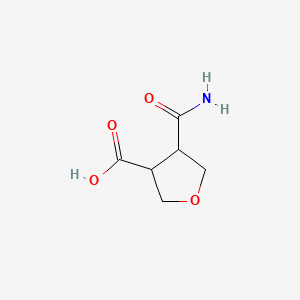
4-Carbamoyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carbamoyloxolane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a carbamoyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Carbamoyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carbamoyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the oxolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃).
Nucleophiles: Ammonia (NH₃), amines, alcohols.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Carbamoyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Wirkmechanismus
The mechanism of action of 4-Carbamoyloxolane-3-carboxylic acid involves its interaction with molecular targets through its carboxyl and carbamoyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolane-2-carboxylic acid: Similar structure but lacks the carbamoyl group.
3-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
4-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.
Uniqueness
4-Carbamoyloxolane-3-carboxylic acid is unique due to the specific positioning of its carbamoyl and carboxyl groups on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2792217-19-5 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
4-carbamoyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10) |
InChI-Schlüssel |
DZIKDWMMOJDFLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


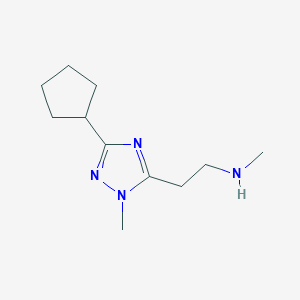
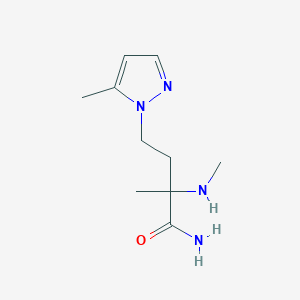
![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)
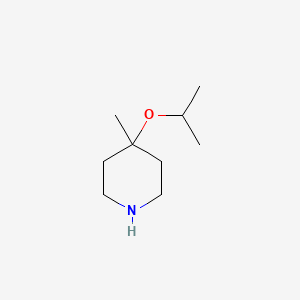
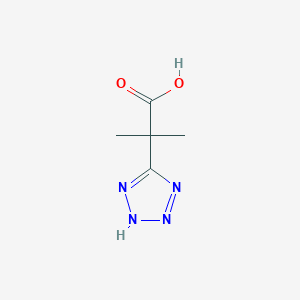
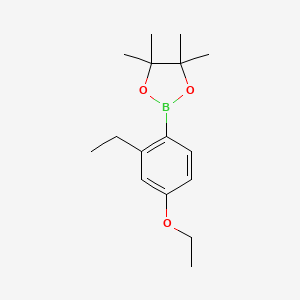
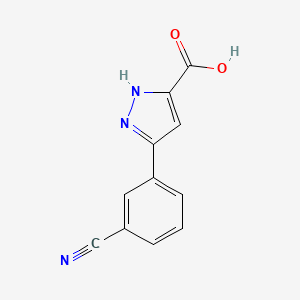

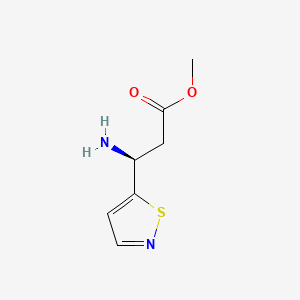
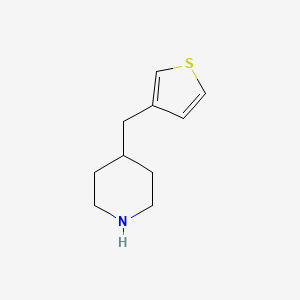

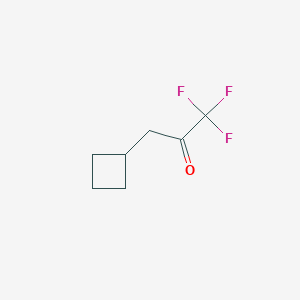
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
